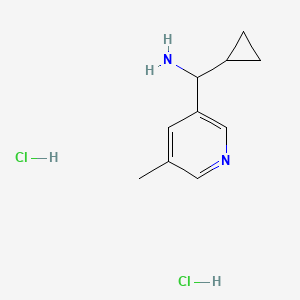
Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(5-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the formula C10H14N2·2HCl . It contains a cyclopropyl group (a three-carbon ring), a 5-methylpyridin-3-yl group (a pyridine ring with a methyl group at the 5-position), and a methanamine group (a single carbon with an attached amine group). The entire molecule is a salt, with two chloride ions balancing the charge of the methanamine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. For example, the presence of the pyridine ring might make the compound somewhat aromatic and planar. The compound is likely to be soluble in water due to the presence of the amine group and the chloride ions .Aplicaciones Científicas De Investigación
1. NMDA Receptor Antagonism and Selectivity
- Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, including structures with cyclopropyl groups, have been synthesized and evaluated for biological activity. They act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, providing insights into receptor binding and modulation. Their selectivity over non-NMDA glutamate receptors has also been assessed, contributing to the understanding of NMDA receptor antagonism and drug development (Dappen et al., 2010).
2. Biased Agonism at Serotonin Receptors
- Novel cyclopropyl-containing compounds have been designed as serotonin 5-HT1A receptor-biased agonists, indicating potential applications in antidepressant drug development. These compounds, through signal transduction assays, showed preferences for ERK1/2 phosphorylation over other pathways, highlighting the role of cyclopropyl groups in the development of targeted therapies (Sniecikowska et al., 2019).
3. Tubulin Polymerization and Cytotoxic Agents
- Cyclopropyl and cyclobutyl epothilone analogues, including those with cyclopropyl groups, have been synthesized and evaluated for their ability to promote tubulin polymerization and act as cytotoxic agents. This research provides valuable insights into the development of potential anticancer therapies (Nicolaou et al., 2001).
4. Catalysis in Polymerization
- Zinc(II) complexes bearing cyclopropyl-based ligands have been synthesized and used as pre-catalysts for ring-opening polymerization of lactide. This research demonstrates the utility of cyclopropyl-containing compounds in polymer chemistry, particularly in creating polymers with specific structural properties (Kwon et al., 2015).
5. Antifungal and Antibacterial Activity
- Cyclopropyl-containing compounds have been synthesized and evaluated for their antifungal and antibacterial properties. This research contributes to the development of new antimicrobial agents, highlighting the potential of cyclopropyl groups in enhancing biological activity (Rao et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
cyclopropyl-(5-methylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-4-9(6-12-5-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLTRZXGFUSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

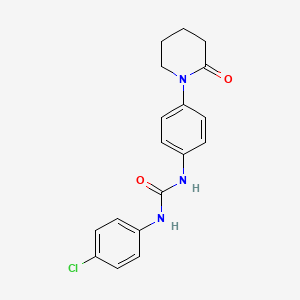
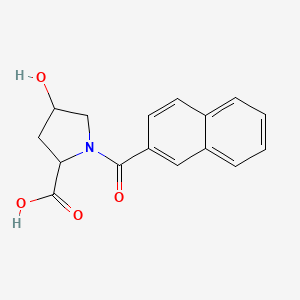
![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)
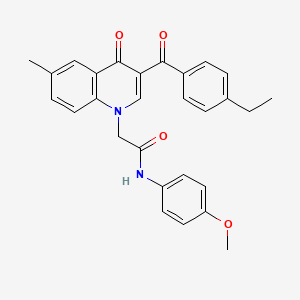
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)



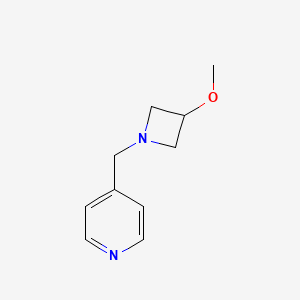
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)
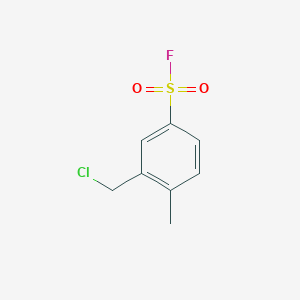
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)